2-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid is a heterocyclic aromatic compound that contains both a benzothiophene and a chlorobenzoic acid moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the benzothiophene ring system imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid typically involves the formation of the benzothiophene ring followed by the introduction of the chlorobenzoic acid moiety. One common method is the palladium-catalyzed cross-coupling reaction. For instance, 2-iodothiophenol can be coupled with phenylacetylene to form the benzothiophene core
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of solvents, catalysts, and purification techniques are crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The benzothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzoic acid moiety can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of organic semiconductors and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzothiophene ring system can interact with various molecular targets, influencing pathways involved in inflammation, cancer, or other biological processes .
Comparison with Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share the benzothiophene core and exhibit similar biological properties.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives have similar structural features and applications.
Chlorobenzoic Acids: Compounds such as 4-chlorobenzoic acid share the chlorobenzoic acid moiety and can undergo similar chemical reactions.
Uniqueness: 2-[Benzo(b)thiophen-2-yl]-4-chlorobenzoic acid is unique due to the combination of the benzothiophene and chlorobenzoic acid moieties, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-4-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2S/c16-10-5-6-11(15(17)18)12(8-10)14-7-9-3-1-2-4-13(9)19-14/h1-8H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWSWUHNYZQASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC(=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.